molecular formula C11H20N2O5 B8114662 Aminooxyacetamide-peg3-propargyl

Aminooxyacetamide-peg3-propargyl

Cat. No.: B8114662
M. Wt: 260.29 g/mol
InChI Key: TUGQRGGNXBTRIH-UHFFFAOYSA-N
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Description

Aminooxyacetamide-peg3-propargyl is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is a linker molecule with an aminooxy group on one end and a terminal alkyne (propargyl) group on the other. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable linkages with various biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminooxyacetamide-peg3-propargyl typically involves the coupling of aminooxyacetamide with a PEG3-propargyl derivative. The reaction is usually carried out under mild conditions to preserve the functional groups. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) esters .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of PEG and propargyl groups to the aminooxyacetamide backbone. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Aminooxyacetamide-peg3-propargyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of aminooxyacetamide-peg3-propargyl involves its ability to form stable linkages with various biomolecules. The aminooxy group reacts with aldehydes and ketones to form oxime linkages, which can be further reduced to stable carbon-nitrogen bonds. The terminal alkyne group participates in click chemistry reactions to form triazole linkages with azide-bearing compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminooxyacetamide-peg3-propargyl is unique due to its dual functional groups, which allow it to participate in both click chemistry and oxime formation reactions. This versatility makes it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

2-aminooxy-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-2-4-15-6-8-17-9-7-16-5-3-13-11(14)10-18-12/h1H,3-10,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGQRGGNXBTRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCNC(=O)CON
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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